Kinase Selectivity: >100-Fold Selectivity for MEK Over 205 Off-Target Kinases
In a comprehensive kinase selectivity panel comprising 205 enzymes tested at 10 μM, refametinib exhibited greater than 100-fold selectivity for MEK1/2 over all other kinases evaluated [1]. This level of selectivity is attributed to its unique allosteric binding mode, which targets a pocket adjacent to the ATP-binding site rather than the highly conserved ATP pocket itself. While direct head-to-head selectivity data against all other MEK inhibitors in identical panel formats are not uniformly available, this level of kinome-wide selectivity is a defining characteristic of the compound and a critical differentiator from less selective MEK inhibitors or ATP-competitive agents.
| Evidence Dimension | Kinase selectivity (fold-selectivity for primary target over off-target kinases) |
|---|---|
| Target Compound Data | >100-fold selectivity for MEK1/2 |
| Comparator Or Baseline | 205-kinase panel at 10 μM (baseline: no inhibition of non-MEK kinases) |
| Quantified Difference | >100-fold |
| Conditions | In vitro kinase activity assay panel of 205 enzymes at 10 μM concentration |
Why This Matters
High kinome selectivity reduces the probability of off-target-driven toxicities and confounding phenotypes, increasing confidence in mechanistic interpretation and improving the safety margin for in vivo studies.
- [1] Lim HY, et al. Abstract B42: RAS mutations detected by cell-free plasma DNA (BEAMing) assay may portend a favorable response to refametinib +/- sorafenib in hepatocellular carcinoma. Mol Cancer Ther. 2015;14(12 Suppl 2):B42. View Source
